2-(3-bromo-4-chlorophenyl)ethan-1-ol
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Overview
Description
2-(3-bromo-4-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrClO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination and chlorination of phenylethanol derivatives. For instance, starting with 3-bromo-4-chlorobenzaldehyde, a reduction reaction using sodium borohydride (NaBH4) can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes typically require stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohols or hydrocarbons.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
2-(3-bromo-4-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
- 1-(2-Bromo-4-chlorophenyl)ethanone
Uniqueness
2-(3-bromo-4-chlorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCIXSFISQGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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